4-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate
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Description
The compound contains several functional groups including a bromophenyl group, an oxazole ring, and a benzoate ester. These groups are common in many biologically active compounds and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the bromophenyl and benzoate groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound’s structure includes an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom. This ring is conjugated with a bromophenyl group and a benzoate ester, which could have significant implications for the compound’s reactivity and stability .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the bromophenyl group is likely to make the compound relatively heavy and possibly quite reactive. The oxazole ring might contribute to the compound’s stability, while the benzoate ester could affect its solubility .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-[(E)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrNO5/c1-15-6-3-4-9-19(15)24(28)31-21-11-10-16(13-22(21)30-2)12-20-25(29)32-23(27-20)17-7-5-8-18(26)14-17/h3-14H,1-2H3/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPCTQHYDMHDLK-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC(=CC=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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